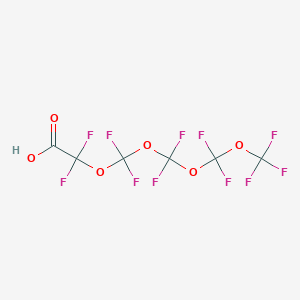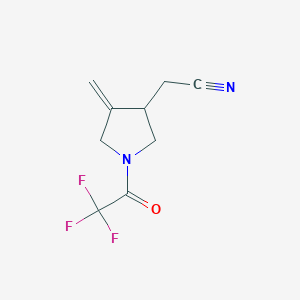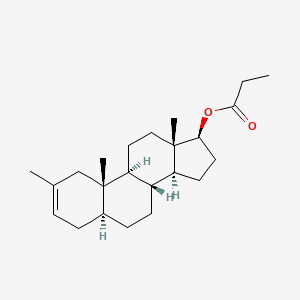
2-Methyl-5alpha-androst-2-en-17beta-ol-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5α-androst-2-en-17β-ol-propionate is a synthetic androstane steroid and a derivative of dihydrotestosterone (DHT). It is known for its anabolic-androgenic properties and is used primarily in scientific research. The compound has the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5α-androst-2-en-17β-ol-propionate typically involves the esterification of 2-Methyl-5α-androst-2-en-17β-ol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5α-androst-2-en-17β-ol-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-5α-androst-2-en-17β-ol-propionate is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In studies related to androgen receptor binding and activity.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Used in the development of anabolic-androgenic steroids and related compounds
Mecanismo De Acción
The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes involved in muscle growth and development. The molecular targets include various proteins and enzymes involved in the anabolic pathways. The compound also influences the expression of genes related to protein synthesis and degradation .
Comparación Con Compuestos Similares
2-Methyl-5α-androst-2-en-17β-ol-propionate is structurally similar to other anabolic-androgenic steroids such as:
Drostanolone (2-methyl-DHT): Known for its strong anabolic properties and low androgenic effects.
1-Testosterone (δ1-DHT): Noted for its potent anabolic effects.
Methylstenbolone (17α-methylstenbolone): A synthetic anabolic steroid with high anabolic and moderate androgenic activity.
The uniqueness of 2-Methyl-5α-androst-2-en-17β-ol-propionate lies in its specific structural modifications, which confer distinct pharmacological properties compared to its analogs .
Propiedades
Fórmula molecular |
C23H36O2 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1 |
Clave InChI |
XXAHURRFNVUMFU-WHCNIEAUSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=CC4)C)C)C |
SMILES canónico |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)

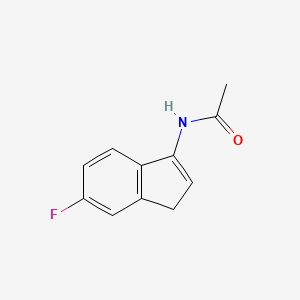
![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
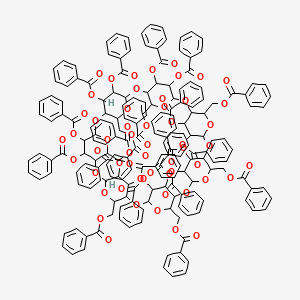

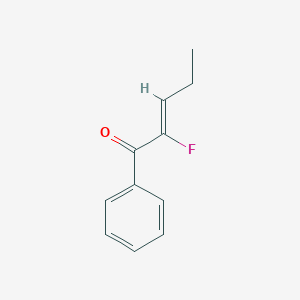
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
